molecular formula C13H20O2Rh B13388959 Cycloocta-1,5-diene;4-hydroxypent-3-en-2-one;rhodium

Cycloocta-1,5-diene;4-hydroxypent-3-en-2-one;rhodium

Cat. No.: B13388959
M. Wt: 311.20 g/mol
InChI Key: BUYVJWVYKPKZEX-UHFFFAOYSA-N
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Description

Cycloocta-1,5-diene;4-hydroxypent-3-en-2-one;rhodium is a complex organometallic compound that combines the properties of cycloocta-1,5-diene, 4-hydroxypent-3-en-2-one, and rhodium. This compound is known for its applications in catalysis and organic synthesis, making it a valuable tool in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cycloocta-1,5-diene;4-hydroxypent-3-en-2-one;rhodium typically involves the coordination of cycloocta-1,5-diene and 4-hydroxypent-3-en-2-one to a rhodium center. One common method is the reaction of rhodium chloride with cycloocta-1,5-diene and 4-hydroxypent-3-en-2-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The use of high-pressure reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cycloocta-1,5-diene;4-hydroxypent-3-en-2-one;rhodium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of rhodium.

    Reduction: It can also be reduced under specific conditions to yield lower oxidation states.

    Substitution: Ligand substitution reactions are common, where the ligands around the rhodium center are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) species. Substitution reactions result in the formation of new rhodium complexes with different ligands.

Scientific Research Applications

Cycloocta-1,5-diene;4-hydroxypent-3-en-2-one;rhodium has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and polymerization.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is employed in industrial processes for the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cycloocta-1,5-diene;4-hydroxypent-3-en-2-one;rhodium involves the coordination of the ligands to the rhodium center, which facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by stabilizing transition states and lowering activation energies in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Cycloocta-1,5-diene;rhodium: Lacks the 4-hydroxypent-3-en-2-one ligand, making it less versatile in certain reactions.

    4-hydroxypent-3-en-2-one;rhodium: Does not include cycloocta-1,5-diene, which limits its catalytic applications.

    Cycloocta-1,5-diene;acetylacetonato;rhodium: Similar structure but with acetylacetonato instead of 4-hydroxypent-3-en-2-one.

Uniqueness

Cycloocta-1,5-diene;4-hydroxypent-3-en-2-one;rhodium is unique due to the combination of its ligands, which provide a balance of stability and reactivity. This makes it particularly effective in catalysis and other applications where both properties are essential.

Properties

IUPAC Name

cycloocta-1,5-diene;4-hydroxypent-3-en-2-one;rhodium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.C5H8O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYVJWVYKPKZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2Rh
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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